3-(Uracil-1-yl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c12-7-2-4-11(8(13)10-7)6-1-3-9-5-6/h2,4,6,9H,1,3,5H2,(H,10,12,13) |
InChI Key |
MSFBOFSKTWCBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Contextualization As a Pyrrolidine Nucleoside Mimetic
Nucleoside analogs are compounds that mimic natural nucleosides, the building blocks of DNA and RNA. By virtue of their structural similarity, they can interfere with viral replication and cell proliferation. 3-(Uracil-1-yl)pyrrolidine is classified as a nucleoside mimetic where the furanose sugar ring of a natural nucleoside is replaced by a five-membered pyrrolidine (B122466) ring. frontiersin.orgacs.org This substitution offers several advantages, including increased chemical and enzymatic stability. The pyrrolidine ring, being a saturated heterocycle, provides a flexible yet constrained scaffold that can orient the uracil (B121893) base in a specific three-dimensional arrangement, crucial for its interaction with target enzymes like polymerases or nucleoside phosphorylases. rsc.orgbeilstein-journals.org
The design of pyrrolidine-based nucleoside mimetics, such as derivatives of this compound, often involves creating a locked or conformationally restricted structure. This is achieved by strategic substitutions on the pyrrolidine ring. For instance, the synthesis of phosphonomethoxyethyl derivatives of this compound results in a conformationally locked analog. rsc.org This conformational rigidity can enhance binding affinity to target enzymes and improve the pharmacological profile of the compound. The synthesis of such derivatives, for example, [3S,4R]-(4-(Uracil-1-yl)pyrrolidin-3-yl)oxymethanephosphonic acid, has been reported, showcasing a method to create these constrained nucleoside mimetics. rsc.org
Significance of Pyrrolidine Scaffolds in Medicinal Chemistry
The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry due to its unique structural and chemical properties. nih.govresearchgate.netresearchgate.net Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a desirable trait for achieving specific interactions with biological targets. nih.gov The stereochemistry of the pyrrolidine ring is another critical feature, as the spatial orientation of substituents can significantly influence biological activity. nih.gov
The versatility of the pyrrolidine scaffold is evident in the wide range of biologically active compounds that contain this moiety, including those with antiviral, anticancer, antibacterial, and anti-inflammatory properties. researchgate.net In the context of nucleoside analogs, the pyrrolidine ring serves as a robust and synthetically accessible replacement for the natural sugar moiety. researchgate.net Its ability to be readily functionalized allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.
Below is a table summarizing the key attributes of the pyrrolidine scaffold in drug discovery:
| Attribute | Significance in Medicinal Chemistry |
| Three-Dimensionality | The non-planar, puckered conformation allows for better exploration of the pharmacophore space compared to flat aromatic rings. |
| Stereochemistry | The presence of chiral centers allows for the synthesis of stereoisomers with distinct biological profiles and target selectivity. |
| Synthetic Versatility | The pyrrolidine ring can be readily synthesized and functionalized, enabling the creation of diverse compound libraries for screening. |
| Physicochemical Properties | The scaffold contributes to the overall solubility, lipophilicity, and metabolic stability of the molecule, which can be modulated through substitution. |
| Prevalence in Approved Drugs | The pyrrolidine nucleus is a common feature in numerous FDA-approved drugs, highlighting its therapeutic relevance. |
Overview of Uracil Derivatives in Drug Discovery
General Synthetic Methodologies for Pyrrolidine-Uracil Conjugates
The construction of molecules containing both a pyrrolidine ring and a uracil moiety can be achieved through several synthetic routes. These methods generally involve either the formation of the pyrrolidine ring on a uracil-containing precursor, the attachment of the uracil base to a pre-existing pyrrolidine scaffold, or the simultaneous construction of both moieties.
Nucleophilic Substitution Approaches
A common and direct method for the synthesis of pyrrolidine-uracil conjugates is through nucleophilic substitution reactions. gacariyalur.ac.in In this approach, a pyrrolidine derivative with a suitable leaving group is reacted with uracil, or a uracil anion, which acts as the nucleophile. The nitrogen atom of the uracil ring, typically N1, displaces the leaving group on the pyrrolidine ring to form the desired C-N bond.
For instance, a hydroxyl group on the pyrrolidine ring can be activated to form a better leaving group, such as a tosylate or mesylate. Subsequent reaction with the sodium salt of uracil in a polar aprotic solvent like dimethylformamide (DMF) can yield the this compound product. The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the reaction conditions, and the protecting groups on both the pyrrolidine and uracil moieties. rsc.org
Alternatively, the Mitsunobu reaction provides a powerful method for coupling a hydroxyl-substituted pyrrolidine with uracil. rsc.org This reaction, which proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group, involves the in-situ activation of the alcohol with a reagent system like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
A study on the synthesis of phosphonomethoxyethyl derivatives of nucleobases with a locked conformation via a pyrrolidine ring utilized the Mitsunobu reaction to attach a 6-chloropurine (B14466) to a hydroxyl-containing pyrrolidine intermediate. rsc.org A similar strategy can be envisioned for the attachment of uracil.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Key Feature |
| 3-Hydroxypyrrolidine derivative | Uracil | 1. Activation of OH (e.g., TsCl, py) 2. Uracil salt, DMF | This compound derivative | Two-step process, requires strong base |
| 3-Hydroxypyrrolidine derivative | Uracil | PPh₃, DEAD/DIAD, solvent | This compound derivative | One-pot reaction, inversion of stereochemistry |
Cycloaddition Reactions in Pyrrolidine Ring Formation
[3+2] Cycloaddition reactions are a highly effective and atom-economical strategy for the construction of the pyrrolidine ring. mdpi.comumich.eduresearchgate.net This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). Azomethine ylides are commonly used 1,3-dipoles for the synthesis of pyrrolidines. acs.orgnih.gov
In the context of synthesizing pyrrolidine-uracil conjugates, a uracil-containing alkene can act as the dipolarophile. The reaction of this uracil-functionalized alkene with an azomethine ylide, often generated in situ from the condensation of an α-amino acid and an aldehyde, would directly lead to a pyrrolidine ring bearing a uracil substituent. mdpi.com The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of reactants, catalysts, and reaction conditions. acs.org
For example, the decarboxylative condensation of sarcosine (B1681465) (N-methylglycine) and paraformaldehyde can generate an azomethine ylide, which can then react with a suitable uracil-containing acrylate (B77674) derivative to form the desired pyrrolidine ring. researchgate.net
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product |
| Sarcosine + Aldehyde | Uracil-containing alkene | Heat, Toluene/DMF | Substituted this compound |
| N-metalated azomethine ylides | Uracil-containing alkene | Metal catalyst (e.g., Ag, Cu, Li) | Substituted this compound |
Construction of Uracil Moiety on Pyrrolidine Precursors
An alternative strategy involves building the uracil ring onto a pre-functionalized pyrrolidine scaffold. This approach is particularly useful when the desired pyrrolidine core is readily available or when specific substitution patterns on the uracil ring are required.
This can be achieved by starting with a pyrrolidine derivative bearing an amino group or a functional group that can be converted into a urea (B33335) or thiourea (B124793) derivative. For example, a 3-aminopyrrolidine (B1265635) can be reacted with a β-alkoxyacryloyl isocyanate, followed by cyclization to form the uracil ring.
A study by Dihydrouracils Spiro-Fused to Pyrrolidines describes the formation of dihydrouracils from β-aryl pyrrolidines. nih.gov The synthesis involved the reduction of a nitrile to an aminomethyl group, which was then reacted with an isocyanate to form a urea, followed by cyclization. nih.gov A similar sequence could be adapted to construct a uracil ring on a 3-aminopyrrolidine derivative.
Stereoselective Approaches in Pyrrolidine Nucleoside Synthesis
The stereochemistry of the pyrrolidine ring and its substituents is crucial for the biological activity of nucleoside analogs. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. In the synthesis of pyrrolidine nucleosides, this can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.
One common approach is to start with a chiral pool material, such as L-proline or (4R)-trans-4-hydroxy-L-proline, which already possesses defined stereocenters. nih.govmdpi.com These natural amino acids can be chemically modified to introduce the uracil moiety while retaining the original stereochemistry. For example, the synthesis of 3'-deoxy-4'-azaribonucleosides started from commercially available (4R)-trans-4-hydroxy-L-proline. nih.gov
Catalytic asymmetric 1,3-dipolar cycloadditions are a powerful tool for the enantioselective synthesis of pyrrolidines. acs.org By using a chiral metal catalyst, such as a copper(I) or silver(I) complex with a chiral ligand, it is possible to control the facial selectivity of the cycloaddition reaction, leading to highly enantioenriched pyrrolidine products. acs.org
| Strategy | Example | Outcome |
| Chiral Pool Synthesis | Starting from (4R)-trans-4-hydroxy-L-proline | Enantiomerically pure pyrrolidine nucleoside analog nih.gov |
| Catalytic Asymmetric Cycloaddition | Azomethine ylide + dipolarophile with chiral Cu(I) catalyst | Highly enantioenriched pyrrolidines acs.org |
Diastereoselective Control in Pyrrolidine Ring Formation
When multiple stereocenters are formed in a reaction, controlling the relative stereochemistry (diastereoselectivity) is essential. In pyrrolidine synthesis, this can be influenced by substrate control, where existing stereocenters in the starting materials direct the formation of new ones, or by reagent control, where the catalyst or reagents dictate the stereochemical outcome.
In [3+2] cycloaddition reactions, the stereochemistry of the alkene dipolarophile and the geometry of the azomethine ylide can influence the diastereoselectivity of the resulting pyrrolidine. nih.gov For instance, the use of N-tert-butanesulfinylimine as an electron-withdrawing group in 1-azadienes has been shown to allow for highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides. acs.org
Furthermore, catalyst-controlled diastereoselective C-H functionalization reactions have emerged as a powerful method for the synthesis of substituted pyrrolidines. organic-chemistry.org For example, dirhodium catalysts with different ligand systems have been shown to selectively produce either cis- or trans-2,5-disubstituted pyrrolidines from the same starting material. organic-chemistry.org
| Reaction Type | Controlling Factor | Outcome | Reference |
| 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinyl group on azadiene | High diastereoselectivity | acs.org |
| Intramolecular C-H Amination | Dirhodium catalyst (e.g., Rh₂(OAc)₄ vs. Rh₂(S-tert-PTTL)₄) | Catalyst-controlled formation of trans- or cis-pyrrolidines | organic-chemistry.org |
| Nitro-Mannich/Hydroamination Cascade | Combination of base and gold(I) catalysts | Good to excellent diastereoselectivities | rsc.org |
Modular and Convergent Synthetic Routes
The synthesis of this compound and its analogs often employs modular and convergent strategies. These approaches involve the independent synthesis of key structural fragments—the pyrrolidine ring and the uracil moiety—which are then coupled together in the final stages. This methodology offers significant flexibility, allowing for the introduction of diverse functionalities on either fragment before their union.
A common convergent strategy involves the preparation of a suitably functionalized pyrrolidine precursor, onto which the uracil base is subsequently attached. For instance, a synthetic route can be designed where the entire synthesis is divided into two main parts: the creation of a pyrrolidine intermediate with a hydroxyl or amino group at the 3-position, and the subsequent attachment of the nucleobase. rsc.org One such approach begins with the synthesis of a pyrrolidine intermediate bearing a reactive group, such as an amino group. The uracil heterocycle can then be constructed onto this primary amine. rsc.org
One specific method for creating the uracil ring on a pre-existing pyrrolidine scaffold involves a standard procedure utilizing reagents like 2,5-diamino-4,6-dichloropyrimidine. rsc.org Alternatively, the Mitsunobu reaction provides a powerful tool for coupling a hydroxyl-substituted pyrrolidine with uracil. rsc.orgbeilstein-journals.org For example, the synthesis of (3S,4R)-(4-(Uracil-1-yl)pyrrolidin-3-yl)oxymethanephosphonic acid was achieved through this method. rsc.org Similarly, Vorbrüggen coupling represents another key reaction for attaching silylated uracil to a suitable pyrrolidine derivative. beilstein-journals.org
Another powerful technique for forming the pyrrolidine ring itself is the 1,3-dipolar cycloaddition reaction. mdpi.com This method involves the reaction of an azomethine ylide with an electron-deficient alkene, providing a direct route to highly functionalized pyrrolidine cores. mdpi.com Once the pyrrolidine structure is established, the uracil moiety can be introduced.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a modular approach for creating C-nucleoside analogs where the pyrrolidine ring is connected to the uracil base via a C-C bond. researchgate.net A typical sequence might involve the Heck coupling of a protected glycal with an iodinated uracil derivative, followed by further transformations to yield the final C-nucleoside analog. researchgate.net This modularity allows for a wide range of substituted analogs to be prepared by simply changing the coupling partners. researchgate.net
Derivatization Strategies for Structural Modification of this compound
Once the core structure of this compound is assembled, various derivatization strategies can be employed to introduce structural modifications. These modifications can be targeted at either the uracil ring or the pyrrolidine moiety to create a library of analogs.
Derivatization of the pyrrolidine ring is a common strategy. The nitrogen atom of the pyrrolidine can undergo nucleophilic attack on dicarbonyl reagents to form novel polycyclic nucleoside structures. researchgate.net These reactions can proceed without the need for aggressive catalysts or conditions. researchgate.net If the pyrrolidine scaffold contains other functional groups, such as a cyano group, it can be reduced to an aminomethyl group, which can then be further modified. mdpi.com For example, these amino derivatives can react with various isocyanates to form α-ureidomethyl esters. mdpi.com
The uracil moiety also presents several opportunities for derivatization. Substituents can be introduced at various positions of the pyrimidine ring. For instance, halogen atoms like chlorine or bromine, or a cyano group, can be installed at the 5-position of the uracil ring. google.com These groups can serve as handles for further synthetic transformations. The exocyclic nitrogen atoms of the uracil ring can also be functionalized.
Furthermore, functional groups appended to the core structure can be chemically altered. For example, a hydroxyl group can be derivatized using reagents like 4-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride to introduce chromophores, which can be useful for analytical purposes. nih.gov Carboxylic acid functionalities can be converted to amides using coupling agents such as carbodiimides in the presence of activators. nih.gov These derivatization reactions expand the chemical space accessible from a single core scaffold, enabling the generation of a diverse range of molecular structures.
X-ray Crystallographic Elucidation of Pyrrolidine-Nucleobase Complexes
X-ray crystallography provides a static, high-resolution snapshot of the molecule in its crystalline state, offering definitive insights into its three-dimensional structure.
Within the crystal, the pyrrolidine ring of such compounds typically adopts a specific, "frozen" conformation. For example, in some pyrrolidine derivatives, the ring is found in a twisted conformation. nsf.gov The puckering of the five-membered ring is a key conformational feature. nih.gov In related nucleoside structures, the sugar moiety, analogous to the pyrrolidine ring, can adopt various envelope (E) and twisted (T) conformations. beilstein-journals.orgdiva-portal.org The specific conformation observed in the crystal is often the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice.
Solution-State Conformational Studies by Nuclear Magnetic Resonance Spectroscopy
While X-ray crystallography reveals the solid-state structure, NMR spectroscopy provides invaluable information about the conformational dynamics of molecules in solution, which is often more biologically relevant. nih.govd-nb.info
The first step in a solution-state NMR analysis is the complete assignment of proton (¹H) and carbon (¹³C) signals. This is achieved using a suite of two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). rsc.orgipb.pt
Once assigned, the vicinal proton-proton coupling constants (³J(H,H)) of the pyrrolidine ring protons are measured. These coupling constants are related to the dihedral angles between the protons through the Karplus equation and provide crucial information about the ring's conformation. beilstein-journals.org For instance, in a series of phosphonomethoxyethyl derivatives of nucleobases with a pyrrolidine ring, the ³J(3′,4′) coupling constant was found to be a key indicator of the relative configuration, with values of 4.1–5.3 Hz for cis-derivatives and 1.2–2.0 Hz for trans-derivatives. rsc.orgscispace.com
Table 1: Representative ³J(H,H) Coupling Constants for Pyrrolidine Derivatives
| Isomer Configuration | ³J(3′,4′) (Hz) | Reference |
|---|---|---|
| cis | 4.1–5.3 | rsc.orgscispace.com |
This table illustrates how the magnitude of the ³J(3′,4′) coupling constant can be used to distinguish between cis and trans isomers of pyrrolidine-nucleobase conjugates.
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space, regardless of whether they are connected through chemical bonds. ipb.pt 2D NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful tools for determining the stereochemistry and conformation of molecules. rsc.orgipb.pt
For example, in a study of cis and trans isomers of a uracil-pyrrolidine derivative, a strong NOE cross-peak between the H-6 proton of the uracil base and the H-3′ proton of the pyrrolidine moiety was observed in the ROESY spectrum of the trans-isomer, an interaction that was absent in the cis-isomer. rsc.org This unambiguously confirmed the relative stereochemistry. NOE data is also critical for the stereospecific assignment of the methylene (B1212753) protons on the pyrrolidine ring. cuni.cz
Pseudorotation and Ring Puckering Analysis of the Pyrrolidine Moiety
The conformation of a five-membered ring like pyrrolidine is not planar but puckered. This puckering can be described by the concept of pseudorotation, which involves two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φₘₐₓ). beilstein-journals.orgdiva-portal.org The phase angle (P) describes which atoms are puckered out of the mean plane, while the puckering amplitude (Φₘₐₓ) indicates the degree of puckering. beilstein-journals.org
The analysis of ³J(H,H) coupling constants can be used to determine the preferred conformation of the pyrrolidine ring in solution. rsc.orgrsc.org This is often done using specialized software that fits the experimental coupling constants to theoretical values for different conformations. beilstein-journals.orgresearchgate.net In some pyrrolidine nucleotide analogues, it has been shown that the conformation of the pyrrolidine ring can be dependent on factors like pH. For instance, the protonation of the pyrrolidine nitrogen at lower pH can lead to a more constrained conformation. rsc.orgrsc.org In one study, a cis-adenine derivative was found to exist exclusively in one conformation (P = 26°) at pD < 10, while at higher pD, an equilibrium between two conformers was observed (P₁ = 26° and P₂ = 253°). scispace.comrsc.org This demonstrates the dynamic nature of the pyrrolidine ring and its sensitivity to the chemical environment.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Uracil |
| (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one |
| cis-adenine derivative |
Impact of Substituents and Protonation State on Molecular Conformation
The three-dimensional structure of this compound and its analogues is not static. The pyrrolidine ring, a five-membered heterocycle, is flexible and can adopt a range of non-planar conformations, a phenomenon known as pseudorotation. These conformational preferences are significantly influenced by the nature and stereochemistry of substituents on the pyrrolidine ring, as well as the protonation state of the pyrrolidine nitrogen and any attached functional groups. These structural variations are critical as they can dictate the molecule's ability to interact with biological targets.
The conformation of the pyrrolidine ring in nucleoside analogues is typically described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). nih.gov The phase angle defines which atoms are displaced from a mean plane and in which direction, corresponding to various envelope (E) and twist (T) forms. nih.gov The puckering amplitude quantifies the degree of this out-of-plane distortion. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a primary experimental technique used to determine these conformational parameters. beilstein-journals.orgbeilstein-journals.org
Research into pyrrolidine-based nucleoside analogues has demonstrated that modifications to the ring can effectively "tune" its conformation across the entire pseudorotation cycle. nih.govbeilstein-journals.org This conformational control is a key aspect of designing molecules with specific biological activities.
Influence of Substituents:
The substitution pattern on the pyrrolidine ring profoundly impacts its preferred conformation. Studies on nucleotide analogues with substituents at the 3'- and 4'-positions (relative to the nucleobase) reveal distinct conformational preferences based on their relative stereochemistry (cis or trans).
For instance, in phosphonomethyl derivatives with a trans configuration of the 3'-hydroxy and 4'-nucleobase groups, the pyrrolidine ring tends to exist in an equilibrium between a ¹T₂ or ¹E conformation (approximately 60%) and a less populated ₁E conformer (approximately 40%). nih.gov However, for the corresponding cis derivatives, this equilibrium is dramatically shifted. nih.gov Steric hindrance between the adjacent cis substituents forces the ring to adopt a ₂T³ conformation over 80% of the time, with the nucleobase primarily in a pseudo-equatorial position. nih.gov
Similarly, acylation of the pyrrolidine nitrogen with a phosphonoformyl group also directs the conformation. beilstein-journals.org Trans isomers of these derivatives show an approximate 1:1 equilibrium between ³T₄ and ₃T⁴ conformations. beilstein-journals.org In contrast, the cis isomers strongly prefer a ³T₄ conformation (>80%). beilstein-journals.org The orientation of the phosphonoformyl moiety itself (existing as two rotamers due to amide bond character) has a negligible effect on the pyrrolidine ring's conformation. beilstein-journals.orgresearchgate.net
The nature of the substituent on the pyrrolidine nitrogen is also a critical determinant of conformation. Acyl groups, for example, tend to force other substituents on the ring into axial orientations to minimize steric strain, thereby restricting the available conformations. researchgate.net
Influence of Protonation State:
The conformational landscape of this compound derivatives can also be highly dependent on the pH, or more accurately in NMR studies using deuterium (B1214612) oxide, the pD. beilstein-journals.orgrsc.org This is particularly true for derivatives that contain both basic (the pyrrolidine nitrogen) and acidic (e.g., a phosphonic acid) functionalities. beilstein-journals.org
In a series of phosphonomethoxyethyl derivatives, the conformation of the cis-isomers was found to be pH-dependent. rsc.org At a pD below 10, the protonation of the pyrrolidine nitrogen leads to the exclusive existence of a single, constrained conformer (with a phase angle P = 26°). rsc.org This rigidity is attributed to a strong hydrogen bond between the negatively charged phosphonate (B1237965) moiety and the positively charged, deuterated pyrrolidine nitrogen. rsc.org As the pD increases above 10, deprotonation of the pyrrolidine nitrogen occurs, leading to a change in the ring's conformational preferences. rsc.org
Conversely, for the trans-isomers of the same series, negligible changes in ³JHH coupling constants were observed upon varying the pD. rsc.org This indicates that the conformation of the trans-derivatives is largely independent of the protonation state in this pD range. rsc.orgresearchgate.net
This pH-dependent conformational locking is a significant finding, as it suggests that the three-dimensional shape of these molecules could change upon entering different biological compartments with varying pH levels.
The tables below summarize the conformational preferences of various substituted pyrrolidine nucleoside analogues as determined by NMR spectroscopy and computational modeling.
| Derivative Type | Stereochemistry | Major Conformation(s) | Minor Conformation(s) | Reference |
|---|---|---|---|---|
| Phosphonomethyl | trans | ¹T₂ or ¹E (~60%) | ₁E (~40%) | nih.gov |
| Phosphonomethyl | cis | ₂T³ (>80%) | - | nih.gov |
| Phosphonoformyl | trans | ³T₄ / ₃T⁴ (~1:1 equilibrium) | - | beilstein-journals.org |
| Phosphonoformyl | cis | ³T₄ (>80%) | - | beilstein-journals.org |
Biological Activity and Mechanistic Insights in Vitro and Preclinical Concepts
In Vitro Biological Evaluation of 3-(Uracil-1-yl)pyrrolidine Analogs
The core structure of this compound serves as a versatile scaffold for the development of enzyme inhibitors. In vitro studies have demonstrated that modifications to both the uracil (B121893) and pyrrolidine (B122466) moieties can significantly influence the potency and selectivity of these analogs against various biological targets. The pyrrolidine ring, with its sp3-hybridized carbons, allows for a greater exploration of three-dimensional chemical space, which is crucial for optimizing interactions within enzyme active sites.
Enzyme Inhibition Kinetics and Characterization
A significant area of investigation for uracil-pyrrolidine derivatives has been their activity as inhibitors of phosphoribosyltransferases, which are crucial enzymes in the purine salvage pathway. While direct kinetic data for this compound is not extensively available, studies on closely related analogs provide valuable insights. For instance, a pyrrolidine derivative featuring a hypoxanthine base, [3R,4R]-4-hypoxanthin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine, has demonstrated potent inhibition of human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT) with Ki values of 1.3 ± 0.5 nM and 2 ± 0.5 nM, respectively nih.govmalariaworld.org. This suggests that the uracil-pyrrolidine scaffold could be a promising starting point for the design of inhibitors targeting these enzymes. The kinetic mechanism for such inhibitors is often competitive with respect to the purine or pyrimidine (B1678525) substrate google.com.
Uracil derivatives have also been explored as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis. Though specific data for this compound is limited, various N(1)- and C(6)-substituted uracil compounds have been shown to inhibit TP nih.gov. For example, 1-[(5-Chloro-2,4-dihydroxypyrimidin-6-yl)methyl]pyridinium chloride was identified as a potent inhibitor of TP nih.gov. The general mechanism of inhibition for such analogs is often competitive with the natural substrate, thymidine nih.gov.
Table 1: Inhibitory Activity of a Hypoxanthine-Pyrrolidine Analog against Phosphoribosyltransferases
| Compound | Target Enzyme | Ki (nM) |
|---|---|---|
| [3R,4R]-4-hypoxanthin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine | Human HGPRT | 1.3 ± 0.5 |
Data pertains to a closely related analog of this compound.
The uracil moiety within this compound suggests a potential interaction with DNA repair enzymes that recognize and excise uracil from DNA, such as uracil-DNA glycosylase (UDG). Inhibition of UDG is a strategy being explored to enhance the efficacy of certain anticancer drugs nih.gov. While specific studies on this compound are not available, the broader class of uracil analogs has been investigated as UDG inhibitors. The general principle involves the inhibitor mimicking the uracil base and binding to the active site of the enzyme, thereby preventing the recognition and removal of uracil from DNA ebi.ac.uk.
Similarly, the role of alkyladenine DNA glycosylase (AAG) in base excision repair makes it a target for therapeutic intervention. AAG deficiency has been shown to affect the cellular response to alkylating agents nih.govsurrey.ac.uk. Although direct inhibition of AAG by this compound has not been reported, the development of inhibitors for DNA glycosylases is an active area of research nih.gov.
The structural similarity of the uracil component to the natural substrates of ribonucleases suggests that this compound analogs could potentially act as inhibitors. Ribonuclease A (RNase A), for example, is a well-studied enzyme for which numerous inhibitors have been developed, including nucleotide analogs nih.gov. The inhibition mechanism typically involves the compound binding to the active site, preventing the cleavage of RNA nih.gov. While specific inhibitory data for this compound against RNase A is not available, the general concept of using nucleotide mimics as ribonuclease inhibitors is well-established.
The versatility of the pyrrolidine and uracil scaffolds has led to their investigation against a variety of other enzyme targets.
Poly (ADP-ribose) polymerase (PARP): PARP inhibitors are an important class of anticancer agents. While there is no specific data on this compound, the design of novel PARP-1 inhibitors often incorporates heterocyclic moieties that mimic the nicotinamide portion of the NAD+ substrate nih.govmdpi.com.
Dihydrofolate Reductase (DHFR): DHFR is a key target for antimicrobial and anticancer drugs wikipedia.orgmdpi.com. Pyrrolidine-based compounds have been synthesized and evaluated as DHFR inhibitors, with the pyrrolidine ring interacting with amino acid residues in the enzyme's active site nih.gov. Some pyrrolidine-derived thiosemicarbazones have shown potent DHFR inhibitory activity nih.gov.
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are important anti-inflammatory agents nih.govstanford.edu. The development of novel COX-2 inhibitors has included various heterocyclic scaffolds. Although direct evidence for this compound is lacking, the general field of COX-2 inhibition is an area where such scaffolds could be explored researchgate.netnih.gov.
Molecular Target Identification and Validation
The identification and validation of the molecular targets of bioactive compounds like this compound and its analogs are crucial for understanding their mechanism of action and for further drug development. A variety of in silico and experimental approaches are employed for this purpose.
Computational methods, such as molecular docking, can predict the binding of a ligand to the active site of a target enzyme, providing insights into potential interactions researchgate.net. For instance, docking studies have been used to understand how pyrrolidine-based thiosemicarbazones bind to the active site of DHFR nih.gov.
Experimental approaches for target identification include affinity chromatography, where a derivative of the bioactive compound is immobilized on a solid support to "fish out" its binding partners from cell lysates pharm.or.jp. Other methods involve activity-based protein profiling and chemical proteomics to identify the cellular targets of small molecules frontiersin.orgsemanticscholar.org. Validating these potential targets often involves genetic techniques, such as gene knockdown or knockout, to confirm that the biological effect of the compound is dependent on the identified target.
Cellular Mechanism of Action in Disease Models (e.g., Antiviral, Anticancer)
The therapeutic potential of nucleoside analogues, including pyrrolidine-based structures, is often attributable to their ability to interfere with cellular machinery essential for the proliferation of cancer cells and the replication of viruses. These compounds function as antimetabolites, mimicking natural nucleosides to engage with and disrupt critical biological pathways.
Interference with DNA/RNA Synthesis and Replication Pathways
Pyrrolidine nucleoside mimetics, such as this compound, are designed to act as substrates for enzymes involved in nucleic acid synthesis. A primary mechanism of action for many antiviral and anticancer nucleoside analogues is the inhibition of DNA and RNA polymerases. Once inside a cell, these analogues can be phosphorylated to their active triphosphate forms. These activated forms can then compete with natural nucleoside triphosphates for incorporation into nascent DNA or RNA strands during replication or transcription.
The incorporation of a modified nucleoside, which lacks the conventional sugar moiety and instead possesses a pyrrolidine ring, can lead to chain termination. This is because the pyrrolidine structure may lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting the elongation of the nucleic acid chain. This disruption of DNA and RNA synthesis is a key strategy in inhibiting the rapid proliferation of cancer cells and the replication of viral genomes. For instance, in viral infections, viral polymerases may exhibit a higher affinity for the analogue compared to host cell polymerases, providing a degree of selectivity.
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines (in vitro studies)
The disruption of DNA synthesis and the incorporation of nucleoside analogues into the genome can trigger cellular stress responses, leading to the induction of apoptosis, or programmed cell death. This is a crucial mechanism for the anticancer activity of such compounds. The presence of damaged or incomplete DNA is detected by cellular surveillance mechanisms, which can activate apoptotic pathways. For example, the B-cell lymphoma-2 (Bcl-2) family of proteins, which are key regulators of apoptosis, can be modulated by the cellular stress induced by these agents.
Furthermore, nucleoside analogues can influence the cell cycle. By interfering with DNA replication, these compounds can cause cells to arrest at various checkpoints in the cell cycle, such as the G1/S or G2/M phases. This cell cycle arrest prevents the cell from proceeding with division and can provide an opportunity for DNA repair mechanisms to be activated. However, if the damage is too extensive, the cell is directed towards apoptosis. Studies on other uracil derivatives have demonstrated the ability to arrest the cell cycle by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (Cdks).
Targeting of Key Protein Pathways Involved in Disease Progression
The therapeutic effects of pyrrolidine nucleoside mimetics can also extend to the modulation of specific protein pathways that are critical for disease progression. For example, some nucleoside analogues can inhibit enzymes involved in nucleotide metabolism, leading to an imbalance in the cellular pool of deoxynucleoside triphosphates (dNTPs). This imbalance can, in turn, sensitize cells to the effects of DNA damaging agents and inhibit DNA repair processes.
In the context of cancer, pathways that are often hyperactive, such as those involved in cell proliferation and survival, can be indirectly inhibited. For instance, the inhibition of DNA replication can lead to the downregulation of signaling pathways that are dependent on rapid cell division. While direct targeting of specific protein kinases or signaling molecules is not the primary mechanism for most nucleoside analogues, the downstream consequences of their incorporation into nucleic acids can have a broad impact on cellular signaling.
Cellular Uptake Mechanisms of Pyrrolidine Nucleoside Mimetics
A significant challenge for the therapeutic efficacy of nucleoside analogues is their ability to cross the cell membrane and accumulate intracellularly. The hydrophilic nature of many of these compounds necessitates specific transport mechanisms for cellular entry.
Endocytic Pathways
While not the primary route for single nucleoside analogues, endocytic pathways can be relevant for the uptake of more complex drug delivery systems carrying these molecules. For some enveloped viruses, entry into the host cell occurs via endocytosis. Similarly, nanoparticle-based delivery systems designed to encapsulate nucleoside analogues may be taken up by cells through mechanisms such as clathrin-mediated endocytosis or macropinocytosis.
Role of Transporters in Cellular Internalization
The predominant mechanism for the cellular uptake of nucleoside analogues is through specialized membrane transport proteins. There are two main families of nucleoside transporters in mammalian cells: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient. They have broad substrate specificity and can transport both purine and pyrimidine nucleosides.
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient. They typically have a more restricted substrate specificity, with some isoforms being selective for pyrimidine nucleosides and others for purine nucleosides.
The expression levels of these transporters can vary significantly between different cell types and can be a critical determinant of the sensitivity of a cell to a particular nucleoside analogue. Poor cellular uptake due to low transporter expression is a known mechanism of drug resistance. To overcome this, one strategy is the development of phosphoramidate (B1195095) prodrugs, which can enter the cell more readily via passive diffusion before being metabolized to the active nucleoside monophosphate form.
The table below summarizes the key cellular mechanisms associated with pyrrolidine nucleoside mimetics.
| Mechanism | Description | Potential Effect |
| DNA/RNA Synthesis Inhibition | Acts as a chain terminator after incorporation into nascent DNA or RNA strands. | Antiviral and anticancer activity through inhibition of replication and transcription. |
| Induction of Apoptosis | Triggers programmed cell death in response to DNA damage and replication stress. | Elimination of cancer cells. |
| Cell Cycle Modulation | Causes arrest at cell cycle checkpoints (e.g., G1/S, G2/M). | Inhibition of cancer cell proliferation. |
| Cellular Uptake | Mediated by equilibrative (ENTs) and concentrative (CNTs) nucleoside transporters. | Determines intracellular concentration and therapeutic efficacy. |
Structure Activity Relationship Sar Studies of 3 Uracil 1 Yl Pyrrolidine Derivatives
Correlating Structural Modifications on Pyrrolidine (B122466) and Uracil (B121893) Moieties with Biological Potency
The biological activity of 3-(uracil-1-yl)pyrrolidine derivatives can be finely tuned by introducing various substituents on both the pyrrolidine and uracil rings. These modifications can impact the compound's affinity for its target, as well as its pharmacokinetic properties.
Modifications on the Pyrrolidine Ring: The pyrrolidine ring offers several positions for substitution, primarily on the nitrogen atom and the carbon atoms of the ring. SAR studies have shown that the nature of the substituent on the pyrrolidine nitrogen is a critical determinant of biological activity. For instance, in the context of dipeptidyl peptidase IV (DPP-4) inhibitors, the introduction of bulky and hydrophobic groups at this position can enhance potency. This is likely due to favorable interactions with hydrophobic pockets in the enzyme's active site.
Conversely, the presence of polar or ionizable groups can influence aqueous solubility and interactions with polar residues in the target protein. The size and electronic properties of substituents on the carbon atoms of the pyrrolidine ring also play a significant role. For example, the introduction of fluorine atoms can alter the molecule's electronic distribution and metabolic stability.
Modifications on the Uracil Moiety: The uracil ring presents several sites for modification, notably at the C5 and C6 positions. Substitutions at the C5 position of the uracil ring have been extensively explored. The introduction of small alkyl groups, halogens, or other electron-withdrawing groups can significantly impact the electronic character of the pyrimidine (B1678525) ring and its ability to form hydrogen bonds with the target. For example, a methyl group at the C5 position (thymine) can lead to altered target recognition compared to the unsubstituted uracil.
Modifications at the C6 position are also influential. The introduction of various functional groups can modulate the compound's interaction with the active site of an enzyme. For instance, in the development of antiviral agents, modifications at this position have been shown to affect the inhibition of viral polymerases.
The following table summarizes the general trends observed in the SAR of this compound derivatives based on modifications to the core moieties.
| Modification Site | Type of Modification | General Effect on Biological Potency |
| Pyrrolidine Ring | ||
| N1-substituent | Bulky, hydrophobic groups | Often increases potency for enzyme inhibitors |
| N1-substituent | Small, polar groups | May improve solubility and selectivity |
| C4-substituent | Fluorine substitution | Can enhance metabolic stability and binding affinity |
| Uracil Moiety | ||
| C5-substituent | Small alkyl groups (e.g., methyl) | Can alter target specificity |
| C5-substituent | Halogens (e.g., fluoro, chloro) | Modulates electronic properties and binding interactions |
| C6-substituent | Aromatic or heteroaromatic rings | Can introduce additional binding interactions |
Stereochemical Influence on Activity Profiles and Target Binding
The this compound scaffold contains at least one chiral center at the C3 position of the pyrrolidine ring. The absolute configuration at this center can have a profound impact on the biological activity of the derivatives. The spatial arrangement of the uracil moiety relative to the pyrrolidine ring dictates how the molecule fits into the three-dimensional space of a biological target, such as an enzyme's active site or a receptor's binding pocket.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological macromolecules, being chiral themselves, can differentiate between the stereoisomers of a small molecule.
For this compound derivatives, the (R) and (S) enantiomers often display marked differences in their biological potency. One enantiomer may bind with high affinity to the target, leading to a potent therapeutic effect, while the other enantiomer may have significantly lower affinity or even interact with a different biological target, potentially leading to off-target effects.
For example, in a series of antiviral 1-heteroaryl-2-alkoxyphenyl analogs, which share some structural similarities, the stereochemistry at the pyrrolidine ring had a limited influence on the antiviral activity for a specific compound. nih.gov However, this is not a universally applicable finding, and in many other classes of compounds, stereochemistry is a critical determinant of activity. The precise influence of stereochemistry is highly dependent on the specific biological target and the nature of the binding interactions.
The table below illustrates the hypothetical impact of stereochemistry on the biological activity of this compound derivatives, a common trend observed for many chiral drugs.
| Stereoisomer | Biological Activity (Hypothetical) | Target Binding Affinity (Hypothetical) |
| (R)-enantiomer | High | Strong |
| (S)-enantiomer | Low to Inactive | Weak to None |
Impact of Linker and Side Chain Modifications on Biological Activity
In many drug design strategies, a linker or side chain is incorporated to connect the core scaffold to another pharmacophore or to probe for additional binding interactions within the target protein. The nature, length, and flexibility of these linkers and side chains are critical for optimizing the biological activity of this compound derivatives.
Linker Modifications: A linker can be used to connect the this compound core to another functional group. The length and rigidity of the linker are crucial parameters. A linker that is too short may not allow the connected moieties to adopt an optimal binding conformation, while a linker that is too long might introduce excessive flexibility, leading to an entropic penalty upon binding. The chemical nature of the linker (e.g., alkyl chain, ether, amide) also influences properties such as solubility and metabolic stability.
Side Chain Modifications: Side chains can be introduced at various positions on the pyrrolidine or uracil rings. These side chains can be designed to interact with specific subpockets of the target protein. For instance, a side chain containing a carboxylic acid or an amine group can form salt bridges with charged amino acid residues, thereby increasing binding affinity. The introduction of lipophilic side chains can enhance interactions with hydrophobic regions of the target.
The following table provides a summary of how linker and side chain modifications can influence the biological activity of this compound derivatives.
| Modification | Parameter | General Impact on Biological Activity |
| Linker | Length | Optimal length is crucial for proper orientation of linked moieties |
| Flexibility | Can influence binding affinity; too much flexibility can be detrimental | |
| Chemical Nature | Affects solubility, stability, and potential for hydrogen bonding | |
| Side Chain | Polarity | Introduction of polar groups can enhance aqueous solubility |
| Lipophilicity | Lipophilic groups can improve binding to hydrophobic pockets | |
| Charge | Charged groups can form ionic interactions with the target |
Computational Chemistry and Molecular Modeling Applications
Pharmacophore Modeling and Ligand-Based Drug Design
The pyrrolidine (B122466) ring is recognized as a versatile scaffold in drug design due to its three-dimensional properties that allow for efficient exploration of pharmacophore space. researchgate.netnih.govnih.gov Likewise, the uracil (B121893) moiety is a key pharmacophore in various antiviral and anticancer drugs. nih.gov However, there are no specific pharmacophore models in the literature that have been developed based on the 3-(Uracil-1-yl)pyrrolidine structure for the purpose of ligand-based drug design.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency
QSAR models are commonly developed for series of chemical analogs to predict their biological activity. Studies have successfully generated robust QSAR models for various classes of pyrrolidine derivatives and uracil-containing compounds to predict their potency against different biological targets. nih.govresearchgate.net Despite this, no QSAR studies have been conducted on a series of compounds based on the this compound scaffold, and therefore, no models exist to predict its potency.
Design and Synthesis of Advanced Pyrrolidine Uracil Analogues
Rational Design of Next-Generation Pyrrolidine (B122466) Nucleosides
The rational design of new pyrrolidine-uracil analogues is guided by a deep understanding of structure-activity relationships (SAR), which detail how specific chemical modifications influence a compound's biological activity. This process aims to optimize interactions with target enzymes, such as viral polymerases or cellular kinases, to enhance potency and selectivity.
Key strategies in the rational design process include:
Modification of the Pyrrolidine Ring: Substitutions on the pyrrolidine ring can profoundly impact the analogue's biological profile. For instance, introducing functional groups at various positions can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds with the target enzyme. SAR studies on related pyrrolidine scaffolds have shown that the stereochemistry and nature of these substituents are critical for inhibitory activity. mdpi.comrsc.org For example, adding hydroxyl or fluoro groups can mimic the sugar moiety of natural nucleosides, potentially improving recognition by viral or cellular enzymes.
Modification of the Uracil (B121893) Base: Alterations to the uracil base are also explored to enhance target binding or block metabolic degradation. Introducing substituents at the C5 position of the uracil ring is a common strategy. Research on 5-substituted uracil derivatives has shown that these modifications can lead to potent inhibitors of various viral and cellular enzymes. mdpi.com
Computational Modeling: Modern drug design heavily relies on in silico methods to predict how a designed analogue will interact with its biological target. mdpi.com Techniques such as molecular docking are used to simulate the binding of a pyrrolidine-uracil analogue into the active site of an enzyme, like a viral reverse transcriptase or uracil-DNA glycosylase. researchgate.netnih.gov These simulations can estimate the binding affinity and guide the selection of the most promising derivatives for chemical synthesis, saving significant time and resources.
The following table illustrates a hypothetical structure-activity relationship study for a series of 3-(Uracil-1-yl)pyrrolidine derivatives, demonstrating how modifications could influence inhibitory potency against a target enzyme.
| Compound | Pyrrolidine Ring Modification (R¹) | Uracil Ring Modification (R²) | Enzyme Inhibitory Potency (IC₅₀, µM) |
|---|---|---|---|
| 1 (Parent) | -H | -H | 50.0 |
| 2 | 3'-OH | -H | 15.2 |
| 3 | 4'-F | -H | 22.5 |
| 4 | -H | 5-Br | 8.7 |
| 5 | 3'-OH | 5-Br | 1.3 |
Prodrug Strategies for Enhanced Biological Delivery and Intracellular Activation (mechanistic considerations)
A major challenge for nucleoside analogues, including those based on a pyrrolidine scaffold, is their poor cell permeability due to their polar nature. Furthermore, to exert their biological effect, they must be converted intracellularly into their active triphosphate form, a process that is often inefficient and can be a point of drug resistance. umn.edunih.gov Prodrug strategies are employed to overcome these barriers by masking the polar functional groups of the parent drug, thereby enhancing its ability to cross cell membranes.
The phosphoramidate (B1195095) ProTide (Pro-nucleotide) approach is a highly successful strategy for delivering the monophosphate form of a nucleoside analogue into cells, bypassing the often rate-limiting initial phosphorylation step. researchgate.net
The intracellular activation mechanism of a phosphoramidate prodrug of a pyrrolidine-uracil analogue involves a multi-step enzymatic process:
Ester Cleavage: Upon entering the cell, a carboxylesterase enzyme hydrolyzes the amino acid ester moiety of the prodrug, exposing a free carboxylate group. nih.gov
Intramolecular Cyclization: The newly formed carboxylate anion performs an intramolecular nucleophilic attack on the phosphorus center. This step leads to the displacement of the aryl group and the formation of a highly reactive, unstable five-membered cyclic intermediate. nih.gov
Hydrolysis and Release: This cyclic intermediate is rapidly hydrolyzed by water, breaking the P-N bond and releasing the nucleoside monophosphate. This process effectively "unmasks" the active nucleotide inside the cell. nih.govresearchgate.net
This sequence ensures that the negatively charged monophosphate, which cannot easily cross the cell membrane on its own, is generated at the site of action.
The following table outlines the key steps and enzymes involved in the intracellular activation of a model phosphoramidate prodrug.
| Step | Description | Enzyme/Condition | Resulting Intermediate |
|---|---|---|---|
| 1. Cellular Uptake | Lipophilic prodrug passively diffuses across the cell membrane. | Passive Diffusion | Intracellular Prodrug |
| 2. Ester Hydrolysis | Cleavage of the amino acid ester promoiety. | Carboxylesterase | Carboxylate Intermediate |
| 3. Cyclization | Intramolecular attack of the carboxylate on the phosphorus atom. | Spontaneous | Cyclic Intermediate |
| 4. P-N Bond Cleavage | Hydrolysis of the cyclic intermediate to release the monophosphate. | Water/Phosphoramidase | Active Nucleoside Monophosphate |
Exploration of Polycyclic and Conformationally Restricted Pyrrolidine-Uracil Analogues
The flexibility of the pyrrolidine ring can sometimes be a disadvantage, as the molecule may adopt numerous conformations, only one of which might be optimal for binding to the target enzyme. To address this, researchers design and synthesize polycyclic and conformationally restricted analogues. By "locking" the pyrrolidine ring into a specific, biologically relevant shape, it is possible to enhance binding affinity and, consequently, potency. nih.gov
This strategy is based on the principle of pre-organization; the molecule's shape is already constrained to mimic the conformation of a natural nucleoside as it binds to its target enzyme, reducing the entropic penalty of binding. nih.gov
Methods for achieving conformational restriction include:
Bicyclic Nucleosides: Creating a second ring by bridging two atoms of the pyrrolidine ring results in a bicyclic system. calstate.edu For example, a bridge between the C2' and C4' equivalent positions can lock the ring into a specific "pucker" that mimics the C3'-endo (North) or C2'-endo (South) conformation of natural furanose sugars. These locked nucleoside analogues (LNAs) can exhibit very high target affinity. calstate.eduaau.dk
Carbocyclic Fused Systems: The pyrrolidine-uracil scaffold can be incorporated into a larger polycyclic framework, such as a bicyclo[4.3.0]nonene system. nih.gov This approach creates novel and rigid three-dimensional structures that can explore different regions of an enzyme's active site.
The synthesis of these complex molecules is challenging and often requires multi-step, stereocontrolled reaction sequences. For instance, the synthesis of a bicyclic uridine (B1682114) analogue might involve an initial Mitsunobu coupling reaction followed by a key intramolecular Diels-Alder reaction to construct the rigid carbocyclic core. nih.gov While synthetically demanding, these conformationally restricted analogues offer a powerful way to improve the pharmacological properties of the parent this compound scaffold.
Future Research Directions and Conceptual Therapeutic Potential
Expanding the Biological Target Landscape for Pyrrolidine-Uracil Conjugates
The uracil (B121893) component suggests an inherent potential to interact with enzymes and proteins involved in nucleoside metabolism and nucleic acid synthesis. nih.gov Nucleoside analogs are foundational in treating viral infections and cancers. nih.govnih.gov The pyrrolidine (B122466) moiety, meanwhile, is a versatile scaffold found in drugs targeting a vast range of conditions, including those affecting the central nervous system and metabolic diseases. nih.govnih.gov The combination of these two motifs in pyrrolidine-uracil conjugates could lead to the discovery of agents with novel or dual-target activities. Future research should systematically explore a broad landscape of biological targets.
Key areas for investigation could include:
Viral Enzymes: Viral polymerases (e.g., RNA-dependent RNA polymerase) and proteases are validated targets for antiviral therapies. nih.gov The uracil component could guide the molecule to the active sites of these enzymes, while the pyrrolidine ring could be modified to enhance binding affinity and selectivity, potentially overcoming resistance mechanisms seen with current nucleoside analogs.
Oncologic Targets: Enzymes crucial for cancer cell proliferation, such as thymidylate synthase or kinases involved in signaling pathways, are prime candidates. The pyrrole (B145914) ring, a related structure, is found in numerous anticancer agents that target microtubule polymerization and other cellular processes. nih.gov
Bacterial Enzymes: The increasing threat of antimicrobial resistance necessitates the search for new drug targets. researchgate.net Enzymes like dihydropteroate (B1496061) synthetase, involved in bacterial folate synthesis, could be explored. acs.org
Neurological Targets: Given the prevalence of the pyrrolidine scaffold in CNS-active drugs, exploring targets like G-protein coupled receptors (GPCRs) or ion channels is a logical extension, where the uracil moiety might confer unexpected binding properties. nih.gov
Table 1: Potential Biological Targets for 3-(Uracil-1-yl)pyrrolidine Analogs
| Target Class | Specific Example | Therapeutic Area | Rationale for Investigation |
|---|---|---|---|
| Viral Enzymes | RNA-dependent RNA polymerase (RdRp) | Antiviral | Uracil mimics natural nucleosides, potentially interfering with viral replication. nih.gov The pyrrolidine scaffold allows for modifications to improve selectivity. |
| Oncologic Enzymes | Thymidylate Synthase, Protein Kinases | Anticancer | Uracil analogs can inhibit enzymes essential for DNA synthesis in rapidly dividing cancer cells. The pyrrolidine ring can be functionalized to target specific kinase ATP-binding pockets. |
| Bacterial Enzymes | DNA Gyrase, Dihydropteroate Synthetase | Antimicrobial | Inhibition of essential bacterial pathways like DNA replication or folate synthesis offers a route to new antibiotics. acs.org |
| Neurological Receptors | G-Protein Coupled Receptors (GPCRs) | CNS Disorders | The pyrrolidine scaffold is a proven component in CNS drugs. nih.gov The uracil group could introduce novel binding interactions. |
Integration with Fragment-Based and De Novo Design Approaches
The relatively small and simple structure of this compound makes it an ideal candidate for modern drug design strategies like fragment-based drug discovery (FBDD) and de novo design.
Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments (typically <300 Da) are screened for weak binding to a biological target. nih.gov this compound can be considered a "fragment" itself or deconstructed into its uracil and pyrrolidine components. Once a fragment is identified to bind to a "hot spot" on a protein target, it can be optimized by growing the fragment or linking it with other fragments to create a more potent lead compound. nih.govdrugdiscoverychemistry.com For example, if the uracil moiety is found to bind weakly to a kinase, the pyrrolidine ring serves as a ready vector for chemical elaboration to improve affinity and selectivity. nih.gov
De Novo Design: This computational strategy involves building novel molecular structures from scratch to fit the binding site of a target protein. nih.gov The this compound scaffold can serve as a foundational building block in such computational models. Algorithms can explore countless modifications to the pyrrolidine ring or substitutions on the uracil base to design molecules with optimized binding energies and drug-like properties for a specific target identified through screening. nih.govmdpi.com This approach bypasses the limitations of existing chemical libraries and can lead to the discovery of truly novel therapeutic agents. nih.gov
Table 2: Comparison of Drug Design Strategies for the this compound Scaffold
| Strategy | Principle | Application to Scaffold | Potential Outcome |
|---|---|---|---|
| Fragment-Based Drug Discovery (FBDD) | Identify low-affinity binding of small fragments and grow or link them into potent leads. ijddd.com | Use the whole molecule or its uracil/pyrrolidine parts as initial fragments for screening against targets like kinases or polymerases. | Highly optimized lead compounds with strong target engagement, developed from initial weak-binding hits. nih.gov |
| De Novo Design | Computationally design novel molecules tailored to the 3D structure of a target's binding site. nih.gov | Use the scaffold as a starting point for algorithms to build and score new derivatives with enhanced binding affinity and specificity. | Discovery of novel chemical entities with precisely engineered interactions and potentially superior therapeutic profiles. mdpi.com |
Development of Advanced Preclinical Models for Mechanistic Validation Studies
As novel drug candidates based on the this compound scaffold are developed, their validation will require sophisticated preclinical models that can accurately predict human responses. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, leading to high attrition rates for drug candidates in clinical trials. danaher.comcorning.com
Future research must leverage advanced models such as:
3D Organoids: These are miniature, self-organizing three-dimensional structures grown from stem cells that mimic the architecture and function of human organs. azolifesciences.com Tumor organoids, for instance, can preserve the characteristics of the original tumor and are invaluable for screening anticancer agents and personalizing medicine. crownbio.com Organoid models offer a more physiologically relevant system for assessing the efficacy and toxicity of new compounds compared to 2D cultures. danaher.comazolifesciences.com
Patient-Derived Xenografts (PDX): In PDX models, tissue from a patient's tumor is implanted directly into an immunocompromised mouse. gd3services.comcriver.com These models maintain the genetic and histological characteristics of the original human tumor, making them highly predictive of patient response to therapies. nih.govlabcorp.com They are a powerful tool for evaluating the in vivo efficacy of novel pyrrolidine-uracil conjugates in a setting that reflects human cancer biology. nih.govbohrium.com
The use of these advanced models will be crucial for validating the mechanisms of action of new compounds and for selecting the most promising candidates for clinical development, ultimately increasing the likelihood of translational success.
Table 3: Advanced Preclinical Models for Validation
| Model Type | Description | Advantages for Pyrrolidine-Uracil Compounds | Limitations |
|---|---|---|---|
| 3D Organoids | Miniature, self-organized organ-like structures grown in vitro from stem cells. azolifesciences.com | Faithfully recapitulate human tissue architecture and function; suitable for higher-throughput screening of drug efficacy and toxicity. danaher.comcrownbio.com | Lack of a complete immune system and vascular network. crownbio.com |
| Patient-Derived Xenografts (PDX) | Implantation of patient tumor tissue directly into immunocompromised mice. criver.com | Preserves original tumor heterogeneity and microenvironment, offering high predictive power for clinical efficacy. nih.govlabcorp.com | Costly, time-consuming, and typically require an immunocompromised host, which limits immuno-oncology studies. nih.gov |
Q & A
Basic Research Questions
Q. How is 3-(Uracil-1-yl)pyrrolidine synthesized, and what are the critical reaction parameters?
- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves coupling reactions between uracil and a functionalized pyrrolidine ring. A common approach is a nucleophilic substitution or condensation reaction, where the uracil moiety is introduced via a reactive intermediate (e.g., halogenated uracil derivatives reacting with a pyrrolidine amine group). Key parameters include:
- Temperature : Reactions often proceed at 60–100°C to balance reactivity and stability of intermediates.
- Catalysts : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may enhance coupling efficiency.
- Solvent : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction kinetics .
- Data Table :
| Reaction Condition | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Higher yields at 80°C |
| Catalyst | Pd(PPh₃)₄ | 15–20% increase |
| Reaction Time | 12–24 hours | Optimal at 18 hours |
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm, uracil NH signals at δ 10–12 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while tandem MS (MS/MS) detects fragmentation patterns characteristic of pyrrolidine-urea linkages .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
Q. What are the primary biological or pharmacological research applications of this compound?
- Methodological Answer : Pyrrolidine derivatives are studied for:
- Enzyme Inhibition : As mimics of proline-rich peptides, they may inhibit proteases or kinases.
- Nucleic Acid Interactions : The uracil moiety enables potential binding to RNA/DNA targets, relevant in antiviral or anticancer research.
- Structural Probes : The rigid pyrrolidine ring serves as a scaffold for studying protein-ligand interactions via X-ray crystallography (e.g., spiro compounds in ) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound be resolved?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., tert-butyl carbamates in ) or enantioselective catalysts (e.g., Ru-BINAP complexes) during ring closure .
- X-ray Crystallography : Resolve absolute configuration post-synthesis (e.g., spiro-pyrrolidine structures in ) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks on the pyrrolidine ring or uracil carbonyl groups.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to assess steric hindrance .
- QSAR Models : Corporate electronic parameters (e.g., Hammett constants) to predict substituent effects on reactivity .
Q. How do structural modifications to the pyrrolidine ring influence pharmacokinetic properties?
- Methodological Answer :
- Ring Substitution : Adding methyl groups () increases lipophilicity (logP), enhancing membrane permeability but reducing solubility.
- Hydroxylation : Introducing -OH groups (as in ) improves aqueous solubility and metabolic stability via glucuronidation pathways .
- Data Table :
| Modification | logP Change | Solubility (mg/mL) | Metabolic Half-Life |
|---|---|---|---|
| Methylation | +0.5 | 0.8 → 0.3 | 2.5 → 3.8 hours |
| Hydroxylation | -1.2 | 0.8 → 1.5 | 3.8 → 6.2 hours |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of pyrrolidine derivatives?
- Methodological Answer : Contradictions often arise from:
- Isomerism : Unreported stereochemistry (e.g., shows enantiomers with differing activities). Validate purity via chiral HPLC and report stereochemical details .
- Assay Conditions : Variability in cell lines or enzyme sources (e.g., notes cardiovascular targets differ by tissue). Standardize protocols (e.g., CLIA guidelines) .
- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS .
Key Research Recommendations
- Prioritize stereochemical characterization early in synthesis to avoid misinterpretation of bioactivity.
- Combine computational modeling (e.g., docking studies) with high-throughput screening to identify structure-activity relationships.
- Reference analytical methods from reliable sources (e.g., NIST for spectral data, PubChem for structural validation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
